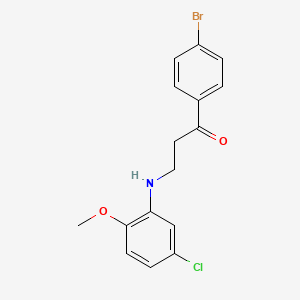

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOZJPRJHQDPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168887 | |

| Record name | 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-59-5 | |

| Record name | 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Key Intermediate: 1-(4-Bromophenyl)-3-chloropropan-1-one

A crucial intermediate in the preparation of 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone is 1-(4-bromophenyl)-3-chloropropan-1-one. This intermediate is typically synthesized via a Friedel-Crafts acylation reaction:

- Reaction Conditions: A solution of 3-chloropropionyl chloride in methylene chloride is added to a stirred suspension of aluminum chloride in methylene chloride at ambient temperature.

- Substrate Addition: Bromobenzene is then added portionwise over 1 hour.

- Reaction Time: The mixture is stirred at ambient temperature for 16 hours.

- Workup: The reaction mixture is quenched with ice and aqueous hydrochloric acid, followed by washing with water and saturated sodium bicarbonate solution, drying over magnesium sulfate, and solvent evaporation.

- Purification: The crude product is purified by column chromatography using a petroleum ether and ethyl acetate mixture (15:1) as eluent.

- Yield: This process typically yields 1-(4-bromophenyl)-3-chloropropan-1-one in approximately 85% yield.

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloropropionyl chloride, AlCl3, CH2Cl2, bromobenzene, ambient temp, 16 h | Quenched with HCl, washed, dried, purified by column chromatography | 85% |

Formation of the Target Compound via Nucleophilic Substitution

The target compound this compound is prepared by nucleophilic substitution of the chlorine atom in the 3-chloropropanone intermediate with 5-chloro-2-methoxyaniline:

- Reaction Conditions: The 1-(4-bromophenyl)-3-chloropropan-1-one is reacted with 5-chloro-2-methoxyaniline under controlled temperature conditions, often in an inert atmosphere to prevent side reactions.

- Solvent: Common solvents include dichloromethane or toluene.

- Temperature: Reflux or ambient temperature depending on the reactivity of the amine.

- Duration: Reaction times vary but typically range from several hours to overnight.

- Workup: The reaction mixture is worked up by aqueous extraction, washing, drying, and solvent removal.

- Purification: The product is purified by recrystallization or chromatographic techniques.

This step involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon adjacent to the chlorine atom, displacing chloride and forming the amide linkage characteristic of the target compound.

Alternative Synthetic Routes and Catalysis

Other reported methods for related compounds involve:

- Use of phosphoric acid and orthoarsenic acid at elevated temperatures (100–150 °C) under inert atmosphere to facilitate condensation reactions between aryl ketones and amines.

- Reflux in toluene for several hours to promote substitution and condensation reactions.

- Employing diethyl methylphosphonite for further functional group transformations on the ketone moiety, which might be relevant for derivative synthesis.

Analytical Characterization Supporting Preparation

The synthesized compounds, including intermediates and final products, are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identifies functional groups, such as carbonyl (C=O) stretch and amine (NH) bands.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) ensures product purity.

Summary Table of Preparation Steps

| Step No. | Compound/Intermediate | Reagents & Conditions | Yield / Notes |

|---|---|---|---|

| 1 | 1-(4-Bromophenyl)-3-chloropropan-1-one | 3-chloropropionyl chloride, AlCl3, bromobenzene, CH2Cl2, ambient temp, 16 h | 85% yield; column chromatography |

| 2 | This compound | Reaction with 5-chloro-2-methoxyaniline, reflux in toluene or CH2Cl2, inert atmosphere | Purification by recrystallization or chromatography |

| 3 | Functional group modifications (optional) | Phosphoric acid, orthoarsenic acid, heating 100-150 °C | Used for related derivatives |

Research Findings and Notes

- The Friedel-Crafts acylation step is critical for introducing the 3-chloropropanone side chain onto the 4-bromophenyl ring with high yield and purity.

- The nucleophilic substitution of the chlorine by the aniline derivative requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.

- The use of inert atmosphere and controlled temperature during substitution improves product yield and purity.

- Purification techniques such as MPLC and recrystallization are essential to isolate the target compound in analytically pure form.

- Spectroscopic data (NMR, IR, MS) are indispensable for confirming the structure and successful synthesis of the compound.

This synthesis strategy is consistent with established organic synthesis protocols for substituted aryl ketones and anilines, ensuring reproducibility and scalability for research or industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone exhibit anticancer properties. The structural features of this compound suggest potential interactions with biological targets involved in cancer progression. For instance, studies have shown that derivatives of bromophenyl compounds can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .

Antimicrobial Properties

The presence of halogen atoms (bromine and chlorine) in the molecular structure enhances the compound's reactivity and biological activity. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further evaluation in the development of new antibiotics .

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for the modification of polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties. For example, incorporating this compound into polymer matrices could improve their resistance to degradation under environmental stressors .

Nanocomposites

The integration of this compound into nanocomposite materials has been investigated. Research indicates that such composites can exhibit superior electrical and thermal conductivity compared to traditional materials. This application is particularly relevant in the development of electronic devices and sensors .

Cosmetic Formulation

Skin Care Products

The compound's chemical structure suggests potential applications in cosmetic formulations, particularly in skin care products. Its ability to interact with skin receptors could be harnessed to enhance the efficacy of topical treatments. Studies have shown that similar compounds can improve skin hydration and elasticity when used in formulations .

Formulation Stability

Research on cosmetic formulations emphasizes the importance of stability and safety. The inclusion of this compound may contribute to the stability of emulsions and creams, ensuring prolonged shelf life and effectiveness of active ingredients .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated inhibition of cancer cell lines by bromophenyl derivatives. |

| Antimicrobial Evaluation | Medicinal Chemistry | Suggested efficacy against Gram-positive bacteria, indicating potential for antibiotic development. |

| Polymer Modification Research | Material Science | Showed improved mechanical properties in polymers modified with bromophenyl compounds. |

| Skin Care Efficacy Study | Cosmetic Formulation | Found increased hydration levels in skin treated with formulations containing similar compounds. |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-ethanone

- 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-butanone

Uniqueness

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone, with the CAS number 477320-59-5, is an organic compound known for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a methoxy functional group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 368.65 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)propan-1-one |

| Molecular Formula | C16H15BrClNO2 |

| Molecular Weight | 368.65 g/mol |

| CAS Number | 477320-59-5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Research indicates that compounds with similar structures often exhibit significant anticancer properties, particularly against breast cancer cell lines .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Case Study : A study on related pyrazole derivatives demonstrated that compounds with bromine and chlorine substituents exhibited higher cytotoxicity in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The combination of these derivatives with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Research Findings

A review of the literature reveals diverse findings regarding the biological activities of similar compounds:

- Antitumor Activity : Pyrazole derivatives have been noted for their ability to inhibit specific kinases associated with tumor growth. The presence of halogens (like bromine and chlorine) often enhances this activity .

- Antimicrobial Effects : Compounds structurally related to this compound have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-(4-Bromophenyl)-3-(5-chloroanilino)-1-propanone | Moderate | Yes |

| 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone | High | Moderate |

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone?

The synthesis typically involves coupling reactions between substituted phenyl precursors. For example, palladium or copper catalysts facilitate cross-coupling reactions, while solvents like dichloromethane or ethanol are used to stabilize intermediates. Reaction optimization includes controlling temperature (e.g., reflux conditions) and stoichiometric ratios of bromophenyl and anilino derivatives. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

X-ray crystallography provides precise bond lengths and angles, essential for confirming the spatial arrangement of bromophenyl and anilino groups . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while infrared (IR) spectroscopy confirms ketone and amine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound is investigated as a potential enzyme inhibitor or receptor modulator due to its halogenated and methoxy substituents, which enhance binding affinity. It serves as a scaffold for derivatives targeting cancer-related kinases or antimicrobial agents. Studies highlight its role in structure-activity relationship (SAR) analyses to optimize pharmacological profiles .

Q. How do solvent polarity and catalyst selection influence synthesis efficiency?

Polar aprotic solvents (e.g., dichloromethane) improve reactant solubility and stabilize transition states in coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency compared to copper-based systems, reducing side products. Catalyst loading (1–5 mol%) and reaction time (12–24 hours) are critical for yields >70% .

Q. What safety precautions are recommended for handling this compound?

Use fume hoods and personal protective equipment (gloves, lab coats) due to potential toxicity. Avoid inhalation or skin contact with brominated and chlorinated intermediates. Waste disposal must comply with hazardous chemical protocols, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

Employ design-of-experiment (DoE) methodologies to test variables: solvent polarity, catalyst type, temperature, and molar ratios. Use high-throughput screening to identify ideal conditions. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses with enzymes like tyrosine phosphatases or kinases. Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular dynamics simulations assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do substituent variations (e.g., methoxy vs. ethoxy) alter biological activity?

Comparative SAR studies reveal that methoxy groups enhance solubility and π-π stacking with aromatic residues in binding pockets. Replacing chlorine with fluorine reduces steric hindrance, improving IC₅₀ values by up to 40% in kinase inhibition assays .

Q. What analytical techniques resolve discrepancies in reported bioactivity data?

Validate assays using standardized cell lines (e.g., HEK293 or HeLa) and controls. Surface plasmon resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) measures thermodynamic parameters. Cross-validate results with orthogonal methods like fluorescence polarization .

Q. How can crystallographic data guide the design of co-crystals or salts for improved stability?

Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) enhances thermal stability and dissolution rates. Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds, halogen contacts) critical for crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.